molecular formula C10BrF7 B1279436 2-Bromoheptafluoronaphthalene CAS No. 27041-17-4

2-Bromoheptafluoronaphthalene

Cat. No. B1279436
CAS RN: 27041-17-4
M. Wt: 333 g/mol
InChI Key: PMTDLHCXDWASRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated naphthalene derivatives is a topic of interest in several studies. For instance, a practical synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate for anti-inflammatory agents, has been reported using safer methylating agents . Another study describes a facile synthesis of 1,7,8-trifluoro-2-naphthol via DMAP catalyzed cycloaromatization, which is a key intermediate for liquid crystal compounds . Additionally, a method for the synthesis of 2-bromo-4-alkylthiophenes has been developed, yielding products with high chemical yields and regioselectivity .

Molecular Structure Analysis

The molecular structure and electronic properties of brominated naphthalene derivatives have been studied using various spectroscopic and theoretical methods. For example, 2-bromo-6-methoxynaphthalene has been analyzed using DFT methods, revealing its vibrational modes, electronic properties, and molecular orbitals . The stability of the molecule is indicated by an energy gap of 4.208 eV, and the reactive sites have been predicted using molecular electrostatic potential and other calculations .

Chemical Reactions Analysis

Brominated naphthalene derivatives participate in various chemical reactions. The photocatalytic reaction of N-Aryl amino acids with 2-bromo-3,3,3-trifluoropropene leads to the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines, showcasing the utility of brominated compounds in photocatalytic defluorinative reactions . Another study reports a one-pot desulfurative-fluorination-bromination reaction to synthesize dibromo-difluoroalkyl thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalene derivatives are influenced by their molecular structure. The vibrational spectroscopy and theoretical studies provide insights into the stability and reactivity of these compounds . The high yields and regioselectivity achieved in their synthesis indicate that the physical properties of these compounds can be finely tuned for specific applications .

Scientific Research Applications

Fluorescent Labeling in HPLC Analysis

2-Bromoheptafluoronaphthalene derivatives have been utilized in high-performance liquid chromatography (HPLC) as fluorescent labeling reagents. For example, 2-Bromoacetyl-6-methoxynaphthalene, a derivative, has been used in the HPLC analysis of bile acids in pharmaceuticals and bile, demonstrating its application in pharmaceutical analysis (Cavrini et al., 1993).

Reactivity in Organometallic Chemistry

Significant differences in reactivity towards organolithium and organomagnesium compounds were found when comparing isomeric heptafluoronaphthalenes and bromoheptafluoronaphthalenes. This reactivity has been observed in the metalation of polyfluorinated naphthalenes, highlighting its importance in organometallic chemistry (Shmakov et al., 2019).

Spectroscopic Analysis and Anti-Cancer Potential

2-Bromo-6-methoxynaphthalene (2BMN) has been studied for its vibrational, electronic, and charge transfer properties using Density Functional Theory (DFT). This compound shows potential as an anti-cancer drug, as indicated by molecular docking studies showing its protein-ligand binding properties (Saji et al., 2021).

Application in Block Copolymer Synthesis

2-Bromoheptafluoronaphthalene derivatives have been used in the synthesis of novel, amphiphilic, conjugated block copolymers. These copolymers demonstrate solvent-selective photoluminescence quenching, an important property in materials science (Tu et al., 2007).

Flame Retardants in Indoor Environments

Studies have detected bromoheptafluoronaphthalene derivatives as components in flame retardants in indoor dust. This indicates the widespread use of these compounds in commercial applications and their presence in indoor environments (Stapleton et al., 2008).

Reactions in Organic Chemistry

Bromoheptafluoronaphthalene derivatives undergo various reactions, such as nucleophilic and electrophilic substitutions. These reactions are crucial in organic synthesis and the creation of complex molecules (Coe et al., 1971).

Thermal Degradation and Dioxin Formation

The thermal degradation of bromoheptafluoronaphthalene derivatives has been studied to understand the formation of hazardous byproducts like dioxins. This research is essential for environmental safety and understanding the impact of these compounds when exposed to high temperatures (Evans & Dellinger, 2005).

properties

IUPAC Name

2-bromo-1,3,4,5,6,7,8-heptafluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10BrF7/c11-3-4(12)1-2(5(13)8(3)16)7(15)10(18)9(17)6(1)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTDLHCXDWASRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10BrF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465603
Record name 2-Bromoheptafluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoheptafluoronaphthalene

CAS RN

27041-17-4
Record name 2-Bromoheptafluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MM Shmakov, VV Bardin, SA Prikhod'ko… - Journal of Organometallic …, 2019 - Elsevier
… bromide (16a), bis(2-heptafluoronaphthyl)magnesium (16b), 2 and the residual amount of 4 was detected by 19 F NMR when the ethereal solution of 2-bromoheptafluoronaphthalene …
Number of citations: 3 www.sciencedirect.com
L Li, TJ Marks - Organometallics, 1998 - ACS Publications
… Sublimation afforded pure 2-bromoheptafluoronaphthalene. Yield: 58%. The 19 F NMR … In a 250 mL flask, 2-bromoheptafluoronaphthalene (3.0 g, 9.0 mmol) was dissolved in 85 mL dry …
Number of citations: 161 pubs.acs.org
K Kashiwagi, T Yasuda, T Tsutsui - Chemistry letters, 2007 - journal.csj.jp
… 6-diethynylanthracene were converted to 1, 2, 3, and 4, respectively by using palladium-catalyzed coupling reaction with bromopentafluorobenzene4 or 2bromoheptafluoronaphthalene …
Number of citations: 12 www.journal.csj.jp
J Burdon, HS Gill, IW Parsons - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
Heptafluoro-2-naphthyl-lithium, prepared from 2H-heptafluoronaphthalene, reacts with an excess of butyl-lithium to give a 4 : 1 mixture of 6-butyl- and 7-butyl-hexafluoro-2-naphthyl-…
Number of citations: 10 pubs.rsc.org
YV Pozdnyakovich, VV Bardin… - Chemischer …, 1979 - Wiley Online Library
Number of citations: 4

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